molecular formula C9H13NS2 B12801691 2-((4-Methylphenyl)dithio)ethanamine CAS No. 756754-59-3

2-((4-Methylphenyl)dithio)ethanamine

Cat. No.: B12801691
CAS No.: 756754-59-3
M. Wt: 199.3 g/mol
InChI Key: DWWVFFBDYWJSGK-UHFFFAOYSA-N
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Description

2-((4-Methylphenyl)dithio)ethanamine is an organic compound with the molecular formula C9H13NS2 It is characterized by the presence of a 4-methylphenyl group attached to a dithioethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylphenyl)dithio)ethanamine typically involves the reaction of 4-methylthiophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylphenyl)dithio)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-((4-Methylphenyl)dithio)ethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Methylphenyl)dithio)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenethylamine: Similar structure but lacks the dithioethanamine moiety.

    2-((4-Methylphenyl)thio)ethanamine: Contains a single sulfur atom instead of a disulfide bond.

    4-Methylthiophenol: Lacks the ethanamine group.

Uniqueness

2-((4-Methylphenyl)dithio)ethanamine is unique due to the presence of both the 4-methylphenyl and dithioethanamine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

756754-59-3

Molecular Formula

C9H13NS2

Molecular Weight

199.3 g/mol

IUPAC Name

2-[(4-methylphenyl)disulfanyl]ethanamine

InChI

InChI=1S/C9H13NS2/c1-8-2-4-9(5-3-8)12-11-7-6-10/h2-5H,6-7,10H2,1H3

InChI Key

DWWVFFBDYWJSGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SSCCN

Origin of Product

United States

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